molecular formula C21H13F4NO3S B11467327 3-(4-Fluorophenyl)-5-oxo-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

3-(4-Fluorophenyl)-5-oxo-7-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11467327
M. Wt: 435.4 g/mol
InChI Key: QNIINWFLCYQQNH-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. This compound is notable for its unique structure, which includes a thieno[3,2-b]pyridine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling, utilizing palladium catalysts and boron reagents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-FLUOROPHENYL)-5-OXO-7-[2-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-THIENO[3,2-B]PYRIDINE-2-CARBOXYLIC ACID apart is its unique thieno[3,2-b]pyridine core and the presence of both fluorine and trifluoromethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H13F4NO3S

Molecular Weight

435.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-5-oxo-7-[2-(trifluoromethyl)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H13F4NO3S/c22-11-7-5-10(6-8-11)16-17-18(30-19(16)20(28)29)13(9-15(27)26-17)12-3-1-2-4-14(12)21(23,24)25/h1-8,13H,9H2,(H,26,27)(H,28,29)

InChI Key

QNIINWFLCYQQNH-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=C(C=C3)F)NC1=O)C4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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